molecular formula C30H27N3O4 B13137211 1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione CAS No. 88623-51-2

1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione

Cat. No.: B13137211
CAS No.: 88623-51-2
M. Wt: 493.6 g/mol
InChI Key: XSPJJMKVOXLCEV-UHFFFAOYSA-N
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Description

1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three amino groups and two dimethylphenoxy groups attached to an anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4,5-triaminoanthracene-9,10-dione with 2,5-dimethylphenol under specific conditions to introduce the dimethylphenoxy groups. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as gas-phase fixed-bed oxidation or liquid-phase oxidation, depending on the availability of raw materials and desired production scale . These methods are optimized to achieve high efficiency and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted anthracene-9,10-dione compounds .

Scientific Research Applications

1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and phenoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and phenoxy groups attached to the anthracene-9,10-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

88623-51-2

Molecular Formula

C30H27N3O4

Molecular Weight

493.6 g/mol

IUPAC Name

1,4,5-triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C30H27N3O4/c1-14-5-7-16(3)21(11-14)36-20-10-9-18-24(27(20)32)30(35)25-19(31)13-23(28(33)26(25)29(18)34)37-22-12-15(2)6-8-17(22)4/h5-13H,31-33H2,1-4H3

InChI Key

XSPJJMKVOXLCEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=C(C=CC(=C5)C)C)N)N

Origin of Product

United States

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